Epidemiological Significance of Picornavirus Infections and Unmet Therapeutic Needs
Picornaviridae represents one of the most consequential viral families in human medicine, encompassing over 300 serotypes across Enterovirus (EV) and Rhinovirus (RV) genera. These pathogens collectively cause billions of infections annually, with rhinoviruses alone responsible for >80% of common cold cases and 50% of asthma/COPD exacerbations [1] [7]. Enteroviruses demonstrate even broader pathological reach, causing hand-foot-and-mouth disease (EV-A71), acute flaccid myelitis (EV-D68), meningitis (coxsackieviruses), and severe neonatal sepsis [5] [10]. The socioeconomic burden is staggering, with U.S. economic losses from non-influenza viral respiratory infections (primarily RV) exceeding $40 billion annually due to healthcare costs and productivity loss [1] [7].
Table 1: Epidemiological Burden of Key Picornaviruses
Virus Species | Serotypes | Primary Disease Manifestations | Annual Cases (Est.) | High-Risk Populations |
---|
Rhinovirus A/B | >160 | Common cold, asthma exacerbations | >500 million global | Children, elderly, asthmatics |
Rhinovirus C | >60 | Severe bronchiolitis, pneumonia | Emerging significance | Infants, immunocompromised |
Enterovirus A71 | Multiple | HFMD, neurological complications | >2 million (Asia-Pacific) | Children <5 years |
Enterovirus D68 | Multiple | Respiratory illness, AFM | Epidemic spikes | Children, adolescents |
Despite this burden, therapeutic development faces unique challenges:
- Serotype Diversity: >260 immunologically distinct RV/EV serotypes complicate vaccine design [1] [4].
- RV-C Resistance: Discovered in 2006, RV-C possesses a structurally occluded VP1 hydrophobic pocket, rendering historical capsid-binders ineffective [1] [7].
- Clinical Failures: Pleconaril (2002) and vapendavir (2017) phase III trial failures underscore translational barriers including limited efficacy against resistant strains and pharmacokinetic limitations [1] [4]. This absence of approved direct-acting antivirals leaves treatment entirely supportive, creating an urgent need for next-generation inhibitors.
Historical Development of Capsid-Binding Antivirals and Evolution of WIN Compounds
The quest for picornaviral capsid inhibitors began in the 1970s with Sterling-Winthrop’s discovery that β-diketones exhibited anti-rhinoviral activity. This led to arildone (WIN 38020), the first capsid-binder demonstrating inhibition of poliovirus uncoating in vitro and protection in murine models [1] [4]. Structural instability of the β-diketone moiety prompted development of isoxazole derivatives:
Synthetic Evolution Key: 1. Arildone (WIN 38020): Base structure with β-diketone 2. WIN 51711: Isoxazole core replacing diketone → Enhanced metabolic stability 3. Disoxaril (WIN 54954): Optimized hydrophobic substituents → Broad-spectrum activity 4. Pleconaril: Trifluoromethyl group → Improved oral bioavailability 5. Vapendavir (BTA-798): Pyridazine-imidazole → Activity against pleconaril-resistant strains
Table 2: Structural Evolution and Spectrum of Key WIN-Derived Capsid Inhibitors
Compound | Core Structure | Key Modifications | Spectrum of Activity | Clinical Status |
---|
WIN 38020 (Arildone) | β-diketone | None (prototype) | PV, limited RV | Preclinical |
WIN 51711 | Isoxazole | Alkoxybenzene side chain | RV-A/B, some EV | Phase I |
Disoxaril | Isoxazole | Extended aliphatic chain | Broad RV/EV (excluding RV-C) | Phase II (halted) |
Pleconaril | Isoxazole | • Trifluoromethyl group • Enhanced lipophilicity | RV-A/B, multiple EV serotypes | FDA rejected (2002) |
Vapendavir | Pyridazine-imidazole | • Rigid heterocycle core • Optimized pocket interactions | RV-A/B, EV-D68, EV-A71, pleconaril-resistant strains | Phase IIb completed |
Vapendavir emerged as a response to pleconaril’s limitations. Its pyridazine-imidazole core enables deeper penetration into the VP1 hydrophobic pocket than pleconaril’s isoxazole ring. Crucially, molecular docking studies reveal vapendavir forms hydrogen bonds with conserved residues (e.g., Asp112 in EV-A71) that pleconaril cannot engage, explaining its retention of activity against pleconaril-resistant variants [6] [10].
Role of Vapendavir in Addressing Rhinovirus and Enterovirus Pathogenesis
Vapendavir (BTA-798) exerts its antiviral effect through high-affinity binding to a conserved hydrophobic pocket within the VP1 capsid protein—a structural feature present in most RV-A/B and EVs. This pocket naturally hosts a host-derived "pocket factor" (typically sphingosine or fatty acid) that stabilizes the virion. Displacement of this factor by vapendavir induces allosteric changes that:
- Block Receptor Attachment: Conformational shifts in the VP1 canyon region inhibit binding to cellular receptors (ICAM-1 for major-group rhinoviruses, LDLR for minor-group) [1] [7].
- Prevent Uncoating: Stabilization of the capsid prevents RNA release in endosomes, trapping viral genomes within intact particles [3] [6].
Table 3: Antiviral Profile of Vapendavir Against Clinically Relevant Picornaviruses
Virus Species | Strain/Serotype | EC₅₀ (μM) | Resistance Mutations | Mechanism of Resistance |
---|
Rhinovirus A | RV-A16 | 0.002–0.015 | V121I, A152V (VP1) | Reduced binding affinity |
Rhinovirus B | RV-B14 | 0.003–0.020 | F196L, N202S (VP1) | Steric hindrance in pocket |
Enterovirus D68 | Fermon | 0.05–0.20 | • M252L (VP1) • K167E (VP1, outside pocket) | • Direct interference with binding • Allosteric destabilization |
Enterovirus A71 | BrCr (genogroup B) | 0.10–0.40 | A156T, D163N (VP1) | Altered pocket hydrophobicity |
Poliovirus 1 | Sabin | 0.30–1.50 | I194F (VP1) | Impaired inhibitor entry into pocket |
Notably, vapendavir demonstrates broad-spectrum activity:
- Rhinoviruses: Inhibits 90% of RV-A and RV-B serotypes at nanomolar concentrations, including strains resistant to pleconaril due to mutations like I119F in VP1 [1] [7].
- Enteroviruses: Potent against EV-D68 (EC₅₀ 0.05–0.7 μM), EV-A71 (EC₅₀ 0.1–0.4 μM), and coxsackievirus B3 [5] [6]. Unlike pleconaril—which is inactive against EV-A71 due to poor binding pocket engagement—vapendavir forms critical hydrogen bonds with Asp112 in the VP1 canyon [6].
Resistance studies reveal complex mechanisms: While classic mutations occur within the VP1 pocket (e.g., M252L in EV-D68), some isolates acquire pocket-adjacent mutations (e.g., G149C in RV-B14). Remarkably, the G149C mutant exhibits drug-dependent enhancement, requiring vapendavir for optimal capsid stability and replication—a phenomenon with clinical implications for drug stewardship [2] [3].